molecular formula C15H13IO3 B2734205 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 428477-24-1

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B2734205
CAS No.: 428477-24-1
M. Wt: 368.17
InChI Key: ONEWYFURIHMQFP-UHFFFAOYSA-N
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Description

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol It is characterized by the presence of an iodobenzyl group, a methoxy group, and a benzaldehyde moiety

Scientific Research Applications

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

Preparation Methods

The synthesis of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-iodobenzyl alcohol with 3-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution .

Mechanism of Action

The mechanism of action of 4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The iodobenzyl group can facilitate binding to certain proteins or enzymes, while the methoxy and aldehyde groups can participate in various chemical reactions within biological systems. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

4-[(4-iodophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEWYFURIHMQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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